Higher Lipophilicity (LogP 3.76) of 5,7-Dibromoisoquinoline vs. 5,8-Dibromoisoquinoline (LogP 3.53) and 5-Bromoisoquinoline (LogP 2.73)
5,7-Dibromoisoquinoline exhibits a computed LogP of 3.76, which is 0.23 log units higher than the 5,8-dibromo positional isomer (LogP 3.53) and approximately 1.0 log unit higher than the mono-brominated analog 5-bromoisoquinoline (LogP 2.73) . This difference corresponds to a roughly 1.7-fold greater partitioning into the organic phase for 5,7-dibromoisoquinoline relative to the 5,8-isomer, and a nearly 10-fold difference relative to the mono-bromo compound, based on the logarithmic relationship between LogP and partition coefficient.
| Evidence Dimension | Lipophilicity (LogP/ClogP) |
|---|---|
| Target Compound Data | LogP = 3.76 (Chelmscene computed); SlogP = 3.74 (MMsINC) |
| Comparator Or Baseline | 5,8-Dibromoisoquinoline: LogP = 3.53 (ACD/Lab, ChemSpider), XlogP3 = 3.5 (Baidu). 5-Bromoisoquinoline: LogP = 2.73–2.75 (ChemSrc, Chembase). |
| Quantified Difference | ΔLogP = +0.23 vs. 5,8-isomer; ΔLogP ≈ +1.0 vs. 5-bromoisoquinoline. |
| Conditions | Computed LogP values from multiple independent prediction algorithms (ACD/Lab, XlogP3, ESOL-based). |
Why This Matters
Higher lipophilicity directly influences membrane permeability in cellular assays, organic/aqueous phase partitioning in synthetic workups, and retention times in reverse-phase HPLC purification—making the 5,7-isomer the preferred choice when higher hydrophobicity is required without additional functionalization.
